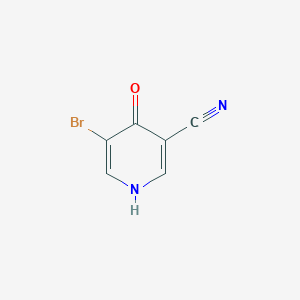

5-Bromo-4-hydroxynicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199.0000 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, a solution of 1,4-dihydro-4-oxonicotinonitrile was reacted with bromine in acetic acid at 90°C for 6 hours. The resulting reaction mixture was further stirred at 90°C for 3 hours. After cooling to room temperature, the mixture was concentrated in vacuo. The solid residue was triturated with ethanol to give 5-bromo-4-oxo-1,4-dihydropyridine-3-carbonitrile .Molecular Structure Analysis

This compound contains a total of 13 bonds; 10 non-H bonds, 4 multiple bonds, 3 double bonds, 1 triple bond, 1 six-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

This compound is a laboratory chemical with a molecular weight of 199.0000 . Its physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.Aplicaciones Científicas De Investigación

Herbicide Resistance in Plants

One notable application of 5-Bromo-4-hydroxynicotinonitrile, through its close relative bromoxynil, involves conferring herbicide resistance to transgenic plants. This is achieved by introducing a gene from a soil bacterium that encodes a nitrilase enzyme, capable of detoxifying bromoxynil into a non-toxic compound. Transgenic tobacco plants expressing this gene have shown resistance to high levels of bromoxynil, demonstrating a potential strategy for protecting crops against herbicidal damage while minimizing environmental impact (Stalker, Mcbride, & Malyj, 1988).

Microbial Degradation of Bromoxynil

Another significant research avenue is the microbial degradation of bromoxynil, which is crucial for understanding its environmental fate and developing bioremediation strategies. Various bacteria capable of metabolizing bromoxynil have been isolated, such as strains from the Klebsiella and Acinetobacter genera. These organisms can transform bromoxynil into less harmful compounds, offering insights into natural attenuation processes and potential applications in bioremediation of contaminated sites (Mcbride, Kenny, & Stalker, 1986); (Cai, Chen, Xu, & Cai, 2011).

Analytical Methods for Bromoxynil Detection

Research has also focused on developing analytical methods for the detection and quantification of bromoxynil in environmental samples. Such methods are essential for monitoring its presence and concentration in agricultural settings and natural water bodies, aiding in the assessment of its environmental impact and compliance with regulatory standards. Flow injection spectrophotometry, for example, has been proposed as a rapid and efficient technique for bromoxynil detection, which could be applied to various matrices including water and soil samples (Jan, Shah, & Bashir, 2006).

Safety and Hazards

Mecanismo De Acción

Mode of Action

A similar compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), has been studied . Bronidox’s primary mode of action is the oxidation of essential protein thiols, causing inhibition of enzyme activity and subsequent inhibition of microbial growth

Pharmacokinetics

Its skin permeation is low, with a Log Kp of -6.48 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from -0.05 to 1.53 . Its water solubility ranges from 0.726 mg/ml to 1.09 mg/ml .

Result of Action

It’s worth noting that similar compounds have been studied for their potential as radiosensitizers, which could suggest a role in dna damage .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 199.00 .

Cellular Effects

It is known that similar compounds can have significant effects on cellular processes .

Molecular Mechanism

It is known that similar compounds can interact with biomolecules and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

It is known that similar compounds can have significant effects at different dosages in animal models .

Metabolic Pathways

It is known that similar compounds can be involved in significant metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized to specific compartments or organelles within cells .

Propiedades

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNPXAFLCPYPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)